molecular formula C13H18N4O3 B11741680 Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Cat. No.: B11741680
M. Wt: 278.31 g/mol
InChI Key: SARALIBROBXNDE-UHFFFAOYSA-N
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Description

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine (CAS: 383147-17-9) is an oxime-derived compound characterized by a methylideneamine group linked to a substituted phenyl ring. The phenyl ring features a nitro group at position 3 and a 4-methylpiperazin-1-yl moiety at position 4, while the methoxy group is part of the oxime functionality. Its (E)-configuration is inferred from analogous oxime derivatives . This compound shares structural motifs with bioactive molecules, particularly in its nitro and piperazine substituents, which are common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine

InChI

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SARALIBROBXNDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core scaffolds, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine Phenyl-oxime -NO₂ (C3), 4-methylpiperazinyl (C4), -OCH₃ C₂₀H₂₃N₅O₃ 393.44 Potential kinase inhibition
(E)-(4-Chlorophenyl)methoxyamine Phenyl-oxime -CF₃-pyridinyl (C4), -OCH₂(C₆H₄Cl) C₂₀H₁₅ClF₃N₃O 429.80 Antimicrobial activity
(E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate Phenyl-oxime-benzoate -NO₂ (C3), 4-methylphenoxy (C4), benzoyloxy C₂₁H₁₆N₂O₅ 376.36 Increased lipophilicity
3-Ethyl-5-((E)-[4-(4-methylpiperazino)-3-nitrophenyl]methylidene)-1,3-thiazolane-2,4-dione Thiazolidinedione-oxime -NO₂ (C3), 4-methylpiperazinyl (C4), thiazolidinedione C₁₇H₁₉N₅O₄S 389.43 Antidiabetic/anticancer potential
N-(4-Methoxybenzylidene)-5-(phenothiazine)thiadiazole-2-amine Thiadiazole-oxime Phenothiazine core, 4-methoxybenzylidene C₂₅H₂₁N₅OS 447.53 Antipsychotic activity (in vitro)

Key Observations:

In contrast, trifluoromethylpyridinyl analogs (e.g., CAS 338396-08-0) exhibit antimicrobial properties due to increased hydrophobicity . Piperazine derivatives (e.g., 4-methylpiperazinyl) improve solubility and modulate receptor interactions, a feature shared with antipsychotic compounds like N-(4-methoxybenzylidene)phenothiazine derivatives .

Structural Modifications and Physicochemical Properties

  • Replacement of the methoxy group with a benzoyloxy moiety (CAS 320417-23-0) increases molecular weight (376.36 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
  • Thiazolidinedione derivatives (e.g., CAS 303987-95-3) introduce a heterocyclic core, broadening applications to metabolic disorders .

Synthetic Approaches

  • The target compound’s synthesis likely involves oxime formation via condensation of a nitro-substituted aldehyde with methoxyamine, analogous to methods in and .
  • Reductive amination (e.g., sodium triacetoxyborohydride-mediated) is a common strategy for piperazine-containing analogs, as seen in and .

Biological Activity

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine, also known as a derivative of piperazine and nitrophenyl compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H26N4O3
  • Molecular Weight : 342.42 g/mol

The compound features a methoxy group attached to a nitrophenyl moiety, which is further linked to a piperazine ring. This structural arrangement is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action. The inhibition of cell proliferation and induction of apoptosis were observed in vitro, indicating its potential as an anticancer agent .

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. This inhibition can lead to reduced proliferation of B-cell malignancies .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, disrupting normal cell division and promoting apoptosis through pathways involving PARP and caspase cleavage .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess broad-spectrum antimicrobial properties .

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntitumorIC50 = 7 nM against BTK; induces apoptosis in TMD8 cells.
AntimicrobialExhibits activity against various bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives, including this compound. The study found that these compounds exhibited varying degrees of cytotoxicity across different cancer cell lines, emphasizing their potential as lead compounds in drug development .

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